Home > Products > Screening Compounds P66901 > N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide -

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide

Catalog Number: EVT-5341244
CAS Number:
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine)

Compound Description: Astemizole is a non-sedating H1 antihistamine. []

N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea

Compound Description: N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea serves as a starting material in a study investigating directed lithiation reactions. []

Relevance: This compound and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide both contain the 2-(4-methoxyphenyl)ethyl substituent, indicating a potential structural similarity in their synthesis or potential applications. []

tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate

Compound Description: tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate, similar to its urea counterpart, is investigated for its double lithiation properties. []

Relevance: This compound, along with the target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, share the 2-(4-methoxyphenyl)ethyl moiety, suggesting potential commonalities in their synthesis or reactivity. []

AC-90179 (2-(4-Methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride)

Compound Description: AC-90179 acts as a selective serotonin 2A receptor inverse agonist, showing potential antipsychotic properties. []

Relevance: AC-90179 and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide share a common structural motif: a 1-methyl-piperidin-4-yl group. This shared feature suggests potential similarities in their binding interactions with biological targets, despite differences in other substituents. []

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

Compound Description: This compound demonstrates notable antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1), particularly by potentially inhibiting neuraminidase. []

Relevance: While this compound doesn't share the exact core structure with the target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, the presence of a 4-methoxyphenyl substituent highlights a recurring interest in exploring this moiety for its potential biological activities. []

Relevance: Both this compound and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide include the N-methyl-piperidin-4-yl structural element, suggesting a potential for interaction with serotonin receptors. The presence of this group in various compounds with diverse biological activities underscores its importance in medicinal chemistry. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This molecule is a highly selective SSOFRA, exhibiting over 100-fold selectivity for the 5-HT1F receptor over 5-HT1A, 5-HT1B, and 5-HT1D receptors. This makes it a promising candidate for treating migraine with potentially fewer side effects than less selective agents. []

Relevance: The presence of the 1-methyl-4-piperidinyl group in both this compound and the target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide suggests a potential for interaction with serotonin receptors. It appears that this structural element is crucial for the activity of various compounds targeting specific serotonin receptor subtypes. []

SR147778 (5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide)

Compound Description: SR147778 acts as a potent and selective antagonist for the CB1 receptor, showcasing potential therapeutic applications for various conditions, including psychosis and addiction. []

Relevance: SR147778 and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide share a structural similarity in their piperidine rings. SR147778 has a 1-piperidinyl group, while the target compound has a 1-methyl-4-piperidinyl group. These closely related structures suggest that both compounds might interact with similar biological targets, although their specific affinities and activities may differ due to the additional methyl group in the target compound. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide

Compound Description: This compound is a novel, selective, silent 5-HT(1A) antagonist, meaning it blocks the receptor's activity without activating it. It is currently in clinical development for anxiety and mood disorders. []

1-[11C]-Methyl-4-piperidinyl-N-butyrate (11C-MP4B)

Compound Description: 11C-MP4B serves as a radioligand for studying butyrylcholinesterase (BuChE) activity in the human brain using positron emission tomography (PET). It has a relatively low radiation burden, allowing for multiple PET scans in a year. []

Relevance: 11C-MP4B and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide share the 1-methyl-4-piperidinyl structural motif, indicating a possible shared interest in targeting cholinergic systems. The radiolabeled nature of 11C-MP4B highlights its use in imaging studies, while the target compound might have different applications based on its specific structure and activity. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate

Compound Description: This compound is a potent analgesic, significantly more potent than morphine. It is part of a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides investigated for their analgesic properties. []

Relevance: This compound and the target compound, N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, belong to the same broad category of N-substituted piperidine derivatives, which are known for their analgesic activities. The structural differences between these two compounds might reflect modifications aimed at optimizing potency, duration of action, or other pharmacological properties. []

N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide

Compound Description: This compound demonstrates potent analgesic activity, significantly exceeding morphine in potency. []

Relevance: This analgesic compound and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide share a core piperidine structure, with both featuring an N-phenylpropanamide substituent on the piperidine nitrogen. This structural similarity suggests that they might share similar mechanisms of action, likely involving interactions with opioid receptors or other pain-modulating pathways. []

N-[4-Acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide

Compound Description: This compound exhibits potent analgesic activity, markedly surpassing the potency of morphine. []

Relevance: Similar to other compounds mentioned, this analgesic shares a structural resemblance to N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, particularly the presence of a piperidine ring with an N-phenylpropanamide group. This suggests that both compounds might target similar molecular pathways involved in pain perception. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that displays dose- and time-dependent pharmacokinetics in human subjects. []

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide

Compound Description: When impregnated into a hydrous zirconium oxide matrix, this compound forms a composite (AESB/HZO) effective for removing Ni(II) from aqueous solutions. []

Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. []

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone

Compound Description: This compound is studied for its two-photon absorption properties and fluorescence activities, indicating potential biophotonic applications. Its crystal structure reveals a flattened boat conformation with the N-methyl group in an equatorial position. []

Relevance: Both this compound and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide contain a 1-methyl-4-piperidone core structure. This shared feature suggests that these compounds might exhibit some similarities in their physicochemical properties, although their specific applications and biological activities can differ significantly due to the variations in their substituents. []

3,5-bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone

Compound Description: Similar to its dimethylamino counterpart, this compound is investigated for its two-photon absorption and fluorescence properties, suggesting potential as a biophotonic material. Its crystal structure shows a flattened boat conformation, but with the N-methyl group in an axial position. []

Relevance: This compound and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide both possess a 1-methyl-4-piperidone core. While this structural similarity might imply certain shared physicochemical characteristics, the distinct substituents likely lead to different applications and biological activities. []

N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides

Compound Description: This represents a series of compounds exhibiting extremely potent analgesic effects with a high safety margin. Substitutions at the 4-position of the piperidine ring significantly influence the duration of action, ranging from ultra-short to ultra-long. []

Relevance: The target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide falls under the broad category of N-substituted piperidine derivatives, similar to these compounds. While the specific substitutions and core structures differ, this shared scaffold suggests a potential for similar pharmacological activity, possibly related to analgesia or interactions with opioid receptors. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 acts as a potent, selective, orally bioavailable silent antagonist of the 5-HT1A receptor. It has demonstrated efficacy in reversing cognitive deficits in rodent models of learning and memory. []

N-2-(4-(4-cyanophenol)phenol)propyl-2-propanesulfonamide (LY404187)

Compound Description: LY404187 belongs to the biarylpropylsulfonamide class of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances AMPA receptor-mediated neurotransmission by decreasing ion channel desensitization. []

(R)-4′-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

Compound Description: LY503430, like LY404187, is a biarylpropylsulfonamide derivative and a positive allosteric modulator of AMPA receptors. It enhances AMPA receptor function by reducing ion channel desensitization. Both LY404187 and LY503430 demonstrate efficacy in animal models of various neurological and psychiatric disorders. []

(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606)

Compound Description: CP-101,606 is a potent and selective NMDA receptor antagonist, displaying neuroprotective properties in vitro. []

Relevance: CP-101,606 and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide both feature a substituted piperidine ring. CP-101,606 incorporates a 4-hydroxy-4-phenylpiperidine moiety, whereas the target compound has a 1-methyl-4-piperidinyl group. This difference in substitution patterns on the piperidine ring can significantly impact their pharmacological properties and target selectivity. []

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine

Compound Description: This compound acts as a sigma receptor ligand and serves as a basis for developing conformationally restricted analogues to study sigma receptor binding. []

4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI demonstrates high affinity for 5-HT1A receptors and serves as a template for designing new derivatives. Modifications focus on the p-alkylbenzamido group to optimize affinity and introduce functionalities like irreversible binding or photoaffinity labeling. []

Relevance: Although structurally distinct from N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, p-MPPI also targets the 5-HT1A receptor. This commonality in their biological targets, despite significant differences in their structures, highlights the diversity of chemical scaffolds capable of interacting with the same receptor. []

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride

Compound Description: This molecule exhibits potent and selective acetylcholinesterase (AChE) inhibitory activity. This inhibition leads to increased acetylcholine levels in the brain, making it a potential therapeutic agent for conditions like Alzheimer's disease. []

Relevance: This compound and the target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide share a 4-piperidinyl substructure, though with different substitutions and overall structures. Despite these differences, this shared motif suggests a potential for overlapping pharmacological activity, particularly considering the importance of piperidine derivatives in medicinal chemistry. []

(±)-cis-N-[1-(2-Hydroxy-2-phenyl-ethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide

Compound Description: This compound is synthesized and characterized using NMR spectroscopy, revealing its structural features and spatial arrangement of atoms. []

Relevance: This compound shares the 3-methyl-4-piperidyl-N-phenylpropanamide moiety with the target compound N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide. This structural similarity, particularly in the piperidine ring substitution pattern, suggests a potential for overlapping biological activity, although the specific targets and effects might differ due to the variations in other substituents. []

(±)-cis-N-[1-(2-Hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide

Compound Description: This compound is characterized alongside its structural isomer using NMR spectroscopy, highlighting the impact of subtle structural variations on spectral properties. []

Relevance: Similar to its structural isomer, this compound also shares the 3-methyl-4-piperidyl-N-phenylpropanamide moiety with N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide. The presence of this common structural element in both compounds suggests potential for similar pharmacological activity, though the differences in their complete structures may lead to different target selectivity and potency. []

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine

Compound Description: This compound serves as a sigma-receptor ligand and is utilized as a template for designing conformationally restricted analogs. The research aims to elucidate the structural features essential for binding to sigma receptors by exploring different heterocyclic ring systems. []

N-(2-phenoxyethyl)-4-benzylpiperidine

Compound Description: This compound acts as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting selectivity for the NR1/2B subunit combination. It serves as a starting point for developing more potent and selective NMDA antagonists with improved pharmacological properties and reduced side effects. []

N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea

Compound Description: This compound displays gastric antisecretory activity, and its structure is modified through isotopic substitution to explore the impact on its metabolism and potency. Replacing the pyridine ring methyl hydrogens with deuterium or fluorine influences its inhibitory effects on gastric acid secretion. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 exhibits high affinity for the CB1 receptor, making it a potential candidate for developing PET imaging agents. It has higher binding affinity and lower lipophilicity compared to Rimonabant, a known CB1 antagonist. []

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: JHU75575, similar to JHU75528, displays high affinity for the CB1 receptor, suggesting potential as a PET imaging agent. It also shows higher binding affinity and lower lipophilicity than Rimonabant. []

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of prulifloxacin (NM441), a new tricyclic quinolone antibiotic. []

1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines

Compound Description: This series of compounds was synthesized and tested for their antihistamine activity. One of the compounds, astemizole, was selected for clinical investigation. []

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is a neurotoxin known to cause Parkinson's disease-like symptoms. It selectively destroys dopaminergic neurons in the substantia nigra. []

(R)-(+)-8-hydroxy-2-(di-n-propylamino)tetralin [(R)-(+)-8-OHDPAT]

Compound Description: (R)-(+)-8-OHDPAT is a selective 5-HT1a agonist, meaning it activates the 5-HT1a receptor. []

Relevance: While (R)-(+)-8-OHDPAT and N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide both interact with the 5-HT1A receptor, they do so through different mechanisms. (R)-(+)-8-OHDPAT is an agonist, while the activity of the target compound at the receptor is unknown. []

(+/-)-3-alpha-Tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21)

Compound Description: SM-21 demonstrates antinociceptive effects in animal models, likely mediated by potentiating central cholinergic transmission. []

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

Compound Description: Rimonabant is a CB1 receptor antagonist that was briefly used as an anti-obesity drug but was withdrawn due to psychiatric side effects. []

Properties

Product Name

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]-4-oxopentanamide

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-17(24)4-9-21(25)23(16-19-10-13-22(2)14-11-19)15-12-18-5-7-20(26-3)8-6-18/h5-8,19H,4,9-16H2,1-3H3

InChI Key

WOVAVMCFUVAWSG-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)N(CCC1=CC=C(C=C1)OC)CC2CCN(CC2)C

Canonical SMILES

CC(=O)CCC(=O)N(CCC1=CC=C(C=C1)OC)CC2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.